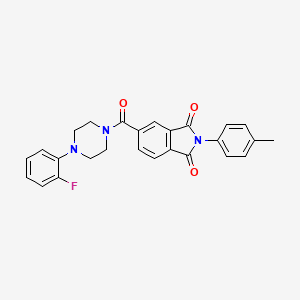

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Description

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a synthetic compound featuring an isoindoline-1,3-dione (phthalimide) core substituted at the 2-position with a p-tolyl group (methyl-substituted phenyl) and at the 5-position with a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety. The phthalimide core is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3/c1-17-6-9-19(10-7-17)30-25(32)20-11-8-18(16-21(20)26(30)33)24(31)29-14-12-28(13-15-29)23-5-3-2-4-22(23)27/h2-11,16H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEASSKUJYGXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction using 2-fluorophenylpiperazine.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural features enable diverse reactions:

-

Carbonyl Groups (Isoindoline-1,3-dione) :

-

Piperazine Moiety :

-

Acylation : The carbonyl group attached to piperazine can undergo further acylation or coupling reactions.

-

Substitution : The secondary amine in piperazine may participate in substitution or alkylation reactions.

-

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Example Reaction | Reference |

|---|---|---|---|

| Isoindoline carbonyl | Hydrogen bonding | Interaction with Tyr 158 (InhA) | |

| Piperazine carbonyl | Acylation | Coupling with ethyl bromoacetate |

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

-

Spectral Data :

Table 3: Spectral Characterization

| Method | Key Observations | Reference |

|---|---|---|

| IR | C=O stretch (1762 cm⁻¹), C–F stretch (1219 cm⁻¹) | |

| ¹H NMR | Aromatic protons (δ 7.10–8.12 ppm), CH₃ (δ 2.42 ppm) | |

| LCMS | m/z 241 [M+], RT 6.106 min |

Modification Reactions

The compound’s structure allows for further chemical transformations:

-

Hydrolysis : Potential cleavage of the piperazine carbonyl group under acidic/basic conditions.

-

Condensation : Reaction with amino-containing compounds (e.g., hydrazine) to form derivatives like acetohydrazides .

-

Biochemical Interactions : Hydrogen bonding with enzymes (e.g., InhA) via carbonyl oxygens, as shown in docking studies .

Table 4: Potential Modification Reactions

Biological and Computational Insights

While not directly about chemical reactions, computational studies provide context for reactivity:

-

DFT Studies : Correlation of experimental and theoretical IR/NMR data to validate structural stability .

-

Docking : Hydrogen bonding with Tyr 158 in InhA, highlighting the role of carbonyl groups in biological interactions .

-

SAR Analysis : Substituent effects (e.g., iodophenyl > chlorophenyl) on biological activity .

These findings suggest that the compound’s reactivity is influenced by its electronic environment and substituent patterns, which can be leveraged in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione. Research indicates that derivatives containing the piperazine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the selective cytotoxicity of substituted piperazine derivatives against MCF7 breast cancer cells and found promising results indicating their potential as anticancer agents .

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological properties. The presence of the piperazine moiety is often associated with modulation of neurotransmitter systems. For example, derivatives have shown activity as monoamine oxidase inhibitors, which are relevant in treating mood disorders .

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented in various studies. The structural components of 5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione may impart activity against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on several piperazine derivatives, including those structurally related to the target compound. The study utilized the MTT assay to assess cell viability in cancerous versus normal cell lines. The results demonstrated that certain derivatives exhibited up to three times higher cytotoxicity against cancer cells compared to normal cells, suggesting selective targeting capabilities .

Case Study 2: Neuropharmacological Screening

In another study focusing on neuropharmacological applications, compounds derived from piperazine were screened for their ability to inhibit monoamine oxidase enzymes. The findings revealed that these compounds could potentially be developed into therapeutic agents for depression and anxiety disorders, highlighting their relevance in psychiatric medicine .

Data Tables

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF7 | 10 |

| Compound B | Antimicrobial | E. coli | 25 |

| Compound C | MAO Inhibition | N/A | 15 |

Mechanism of Action

The mechanism of action of 5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of the target compound, emphasizing substituent variations and their implications:

Key Observations :

- Positional Isomerism : The target compound’s 5-position substitution contrasts with analogs like CAS 571164-19-7 (3-position substitution), which may lead to divergent binding modes in receptor interactions .

- Hybrid Structures : Thiazole-phthalimide hybrids (e.g., ) demonstrate enhanced anti-cancer activity, suggesting that combining heterocycles with phthalimide could optimize bioactivity.

Pharmacological Activity

- Anti-Proliferative Activity: The thiazole-phthalimide hybrid in exhibited potent anti-tumor activity (GI50 = 15.72 µM), attributed to the 2-fluorophenyl group’s electron-withdrawing effects and thiazole’s role in DNA intercalation.

- Receptor Binding: Piperazine-containing analogs (e.g., ) are often designed as adenosine A2A or serotonin receptor antagonists. The target compound’s 2-fluorophenylpiperazine group may confer similar activity, though specific data are absent.

Pharmacokinetic Properties

Biological Activity

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. The compound features a unique structure that combines piperazine and isoindoline moieties, which are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindoline core followed by the introduction of the piperazine and fluorophenyl groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that isoindoline derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Apoptosis induction |

| Compound B | MCF-7 | 10.5 | Cell cycle arrest |

| 5-(4-(2-FP)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione | A549 | TBD | TBD |

Neuropharmacological Activity

The compound's potential as a neuropharmacological agent is supported by studies on related piperazine derivatives that have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, certain piperazine-containing compounds have been reported to exhibit selective inhibition of MAO-B, which is beneficial in treating conditions like Alzheimer's disease .

Table 2: MAO Inhibition Studies

| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | 10.0 | 0.5 | 20 |

| Compound D | 8.0 | 0.3 | 26.67 |

| 5-(4-(2-FP)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione | TBD | TBD | TBD |

Case Studies

A notable study investigated the effects of similar isoindoline derivatives on human cancer cell lines, revealing that these compounds can significantly inhibit tumor growth through various mechanisms, including apoptosis and anti-proliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the presence of fluorinated phenyl groups contributes to increased potency against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including acylation and cyclization. For example, piperazine derivatives are often synthesized via coupling reactions using substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) with amines under reflux conditions in ethanol or dichloromethane. Potassium carbonate is commonly used as a base to facilitate nucleophilic substitution . Purification via silica gel column chromatography with gradients of ethyl acetate/petroleum ether is standard. Yield optimization may require adjusting reaction time (e.g., 5–12 hours), temperature (e.g., reflux at ~78°C), and stoichiometric ratios of reagents .

Q. How is structural characterization performed to confirm the compound’s identity?

Spectroscopic methods are critical:

- NMR : H and C NMR identify fluorophenyl, piperazine, and isoindoline-dione moieties by characteristic shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine carbons at δ 45–55 ppm) .

- IR : Carbonyl stretches (C=O) near 1680–1720 cm confirm the isoindoline-dione and carbamate groups .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching calculated mass) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening focuses on receptor binding (e.g., dopamine D3 or serotonin receptors due to the piperazine scaffold) using radioligand displacement assays. Functional assays (e.g., cAMP modulation) can assess agonist/antagonist activity. Comparative studies with structurally similar compounds (e.g., fluorophenyl or tolyl analogs) help identify structure-activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from synthetic variations?

Inconsistent biological results may stem from impurities or stereochemical differences. For example, varying the substituent position on the fluorophenyl ring (2- vs. 4-fluoro) alters receptor affinity. To address this:

- Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, HPLC-purified intermediates) .

- Validate purity : Use HPLC with UV/ELSD detection (≥95% purity threshold) .

- Conformational analysis : X-ray crystallography (e.g., CCDC-1990392) or molecular docking clarifies steric effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR studies require systematic structural modifications:

- Core scaffold : Replace isoindoline-dione with phthalimide or succinimide to assess ring flexibility .

- Substituent effects : Compare 2-fluorophenyl vs. 4-tolyl groups using analogs from published libraries (e.g., antitumor pyrazole derivatives in ’s table).

- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding or hydrophobic interactions .

Q. What advanced techniques improve yield and scalability of the synthesis?

- Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours for piperazine coupling) .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Q. How can computational modeling predict metabolic stability or toxicity?

- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions.

- Metabolite identification : LC-MS/MS detects oxidation or demethylation products after in vitro incubation with liver microsomes .

Methodological Considerations

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .

- Crystallography : Submit novel derivatives to the Cambridge Structural Database (CCDC) for public access .

- Controlled Experiments : Include positive/negative controls (e.g., known receptor ligands) in bioassays to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.